REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3](OCC)=[O:4].[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[O-]CC.[Na+]>>[F:1][C:2]([F:9])([F:8])[C:3](=[O:4])[CH2:11][C:10]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
142.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
229.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
71.5 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
gradually to 40-55° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |